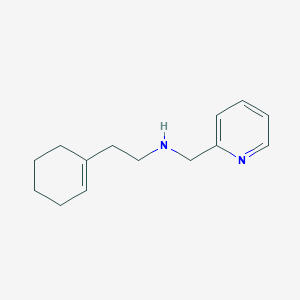![molecular formula C19H26N2O B275986 1-(1-ethylpyrrolidin-2-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]methanamine](/img/structure/B275986.png)
1-(1-ethylpyrrolidin-2-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-ethylpyrrolidin-2-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]methanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPMP and is a member of the family of psychoactive substances known as cathinones. The purpose of
Mécanisme D'action
MPMP acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into presynaptic neurons. This leads to an increased concentration of dopamine in the synaptic cleft, which results in enhanced dopamine neurotransmission. The exact mechanism of action of MPMP is still not fully understood and requires further research.
Biochemical and Physiological Effects:
The increased dopamine neurotransmission caused by MPMP results in various biochemical and physiological effects. These effects include increased locomotor activity, enhanced reward processing, and improved cognitive function. However, these effects are also associated with potential negative consequences, such as addiction and neurotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
MPMP has several advantages for use in lab experiments. It is a potent and selective dopamine reuptake inhibitor, which makes it a valuable tool for investigating the role of the dopamine system in various physiological and pathological processes. However, MPMP also has several limitations, including its potential for abuse and neurotoxicity, which must be taken into account when designing experiments.
Orientations Futures
There are several future directions for research on MPMP. One area of interest is the development of new drugs based on the structure of MPMP that have improved pharmacological properties and reduced potential for abuse and neurotoxicity. Another area of interest is the investigation of the role of the dopamine system in various psychiatric and neurological disorders, such as depression, anxiety, and addiction. Finally, further research is needed to fully understand the mechanism of action of MPMP and its potential for use in treating neurological disorders.
Méthodes De Synthèse
The synthesis of MPMP involves the reaction of 2-methoxy-1-naphthaldehyde with 1-(2-aminopropyl) pyrrolidine in the presence of sodium triacetoxyborohydride. This reaction results in the formation of 1-(1-ethylpyrrolidin-2-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]methanamine, which is then purified using standard chromatographic techniques.
Applications De Recherche Scientifique
MPMP has been studied extensively in scientific research due to its potential applications in various fields. In neuroscience, MPMP has been used as a research tool to investigate the role of the dopamine system in reward processing. It has also been studied for its potential use in treating neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). In addition, MPMP has been used as a ligand in radioligand binding assays to study the pharmacology of dopamine receptors.
Propriétés
Nom du produit |
1-(1-ethylpyrrolidin-2-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]methanamine |
|---|---|
Formule moléculaire |
C19H26N2O |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1-(1-ethylpyrrolidin-2-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]methanamine |
InChI |
InChI=1S/C19H26N2O/c1-3-21-12-6-8-16(21)13-20-14-18-17-9-5-4-7-15(17)10-11-19(18)22-2/h4-5,7,9-11,16,20H,3,6,8,12-14H2,1-2H3 |
Clé InChI |
TUXWFUHJQUWAQX-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CNCC2=C(C=CC3=CC=CC=C32)OC |
SMILES canonique |
CCN1CCCC1CNCC2=C(C=CC3=CC=CC=C32)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-chlorobenzyl){3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275904.png)
![{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(pyridin-4-ylmethyl)amine](/img/structure/B275905.png)
![{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-methylbenzyl)amine](/img/structure/B275906.png)
![N-(3-bromo-4-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B275908.png)
![N-(3-chloro-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275910.png)

![4-({[2-(1-Cyclohexen-1-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B275912.png)
![5-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-pentanol](/img/structure/B275913.png)



![3-methoxy-N-[4-(methylsulfanyl)benzyl]propan-1-amine](/img/structure/B275917.png)

![[2-(4-chlorophenyl)ethyl]{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275926.png)